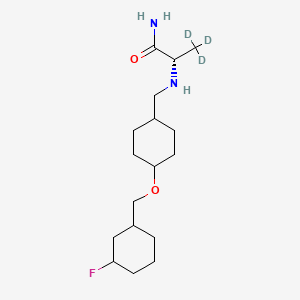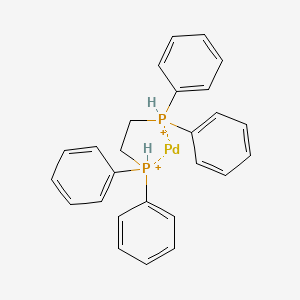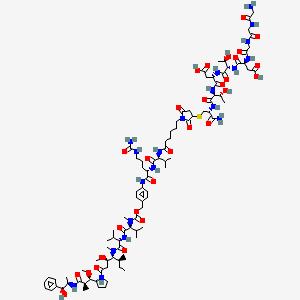
GGGDTDTC-Mc-vc-PAB-MMAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GGGDTDTC-Mc-vc-PAB-MMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound incorporates the tubulin inhibitor monomethyl auristatin E as the cytotoxic component. Antibody-drug conjugates are a class of targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GGGDTDTC-Mc-vc-PAB-MMAE involves multiple steps, starting with the preparation of the linker and the cytotoxic drug. The linker, which includes a valine-citrulline dipeptide, is synthesized through standard peptide coupling reactions. The cytotoxic drug, monomethyl auristatin E, is prepared through a series of chemical transformations starting from natural products.
The final conjugation step involves linking the antibody to the drug-linker complex. This is typically achieved through a thiol-maleimide reaction, where the maleimide group on the linker reacts with a thiol group on the antibody, forming a stable thioether bond.
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the final product. The process involves large-scale synthesis of the linker and the cytotoxic drug, followed by conjugation to the antibody. The final product is purified using chromatography techniques and formulated for clinical use.
化学反応の分析
Types of Reactions
GGGDTDTC-Mc-vc-PAB-MMAE undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group on the linker reacts with thiol groups on the antibody.
Hydrolysis: The valine-citrulline linker is cleaved in the lysosomal environment of cancer cells, releasing the cytotoxic drug.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction is typically carried out in aqueous buffer at a pH of 6.5-7.5.
Peptide Coupling: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used.
Major Products
The major product of these reactions is the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic drug via the valine-citrulline linker.
科学的研究の応用
GGGDTDTC-Mc-vc-PAB-MMAE has several scientific research applications:
Cancer Therapy: As a component of antibody-drug conjugates, it is used in targeted cancer therapies to deliver cytotoxic drugs directly to cancer cells.
Biological Research: It is used to study the mechanisms of drug delivery and the effects of cytotoxic drugs on cancer cells.
Pharmaceutical Development: It is used in the development of new antibody-drug conjugates for cancer therapy.
作用機序
GGGDTDTC-Mc-vc-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The antibody-drug conjugate is internalized into the cancer cell via endocytosis.
Release: The valine-citrulline linker is cleaved in the lysosomal environment, releasing the cytotoxic drug monomethyl auristatin E.
Cytotoxicity: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.
類似化合物との比較
Similar Compounds
Valine-Citrulline-PAB-Monomethyl Auristatin E: Similar to GGGDTDTC-Mc-vc-PAB-MMAE, this compound also uses a valine-citrulline linker and monomethyl auristatin E as the cytotoxic component.
Maleimidocaproyl-Monomethyl Auristatin F: This compound uses a different linker but also incorporates a tubulin inhibitor as the cytotoxic component.
Uniqueness
This compound is unique due to its specific linker and the combination of the antibody and cytotoxic drug. The valine-citrulline linker provides stability in the bloodstream and ensures the release of the cytotoxic drug in the lysosomal environment of cancer cells. This targeted delivery mechanism minimizes damage to healthy cells and enhances the efficacy of the cancer therapy.
特性
分子式 |
C93H146N20O29S |
|---|---|
分子量 |
2040.3 g/mol |
IUPAC名 |
(3S)-3-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-amino-3-[1-[6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H146N20O29S/c1-17-50(8)78(63(140-15)40-69(120)112-37-25-29-62(112)80(141-16)51(9)82(128)100-52(10)79(126)56-26-20-18-21-27-56)110(13)91(137)74(48(4)5)107-89(135)77(49(6)7)111(14)93(139)142-45-55-31-33-57(34-32-55)101-83(129)58(28-24-35-97-92(96)138)103-86(132)73(47(2)3)106-65(116)30-22-19-23-36-113-70(121)41-64(90(113)136)143-46-61(81(95)127)105-88(134)76(54(12)115)109-85(131)60(39-72(124)125)104-87(133)75(53(11)114)108-84(130)59(38-71(122)123)102-68(119)44-99-67(118)43-98-66(117)42-94/h18,20-21,26-27,31-34,47-54,58-64,73-80,114-115,126H,17,19,22-25,28-30,35-46,94H2,1-16H3,(H2,95,127)(H,98,117)(H,99,118)(H,100,128)(H,101,129)(H,102,119)(H,103,132)(H,104,133)(H,105,134)(H,106,116)(H,107,135)(H,108,130)(H,109,131)(H,122,123)(H,124,125)(H3,96,97,138)/t50-,51+,52+,53+,54+,58-,59-,60-,61-,62-,63+,64?,73-,74-,75-,76-,77-,78-,79+,80+/m0/s1 |
InChIキー |
MLCSFZSHQDQXFT-ZAURKMKJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




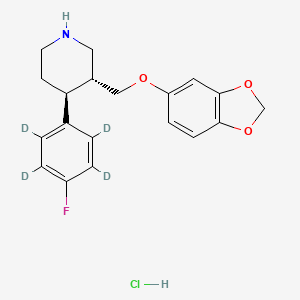
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)
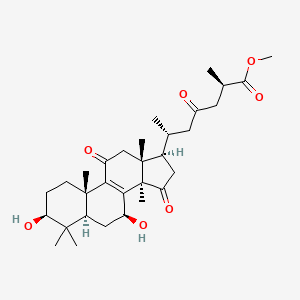
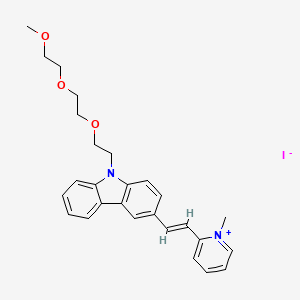
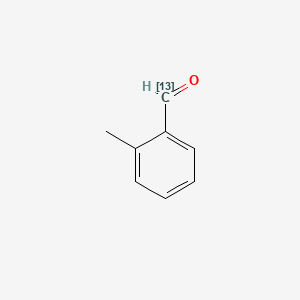
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
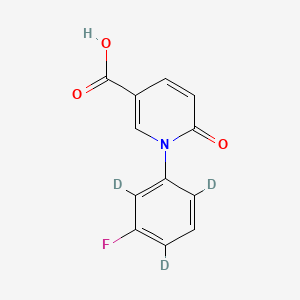
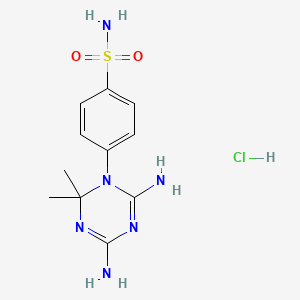
![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
